4,4'-Dithiobisphenylacetic Acid
Overview
Description
Preparation Methods
The synthesis of 2,2’-(Dithiobis(4,1-phenylene))diacetic acid typically involves the reaction of 4,4’-dithiodianiline with chloroacetic acid under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,2’-(Dithiobis(4,1-phenylene))diacetic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like halogens for substitution . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-(Dithiobis(4,1-phenylene))diacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the manufacture of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-(Dithiobis(4,1-phenylene))diacetic acid involves its ability to form and break disulfide bonds . This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function . The compound can interact with thiol groups in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar compounds to 2,2’-(Dithiobis(4,1-phenylene))diacetic acid include:
1,4-Phenylenediacetic acid: This compound lacks the disulfide bond and has different reactivity and applications.
2,2’-(1,4-Phenylenebis(oxy))diacetic acid: This compound has an ether linkage instead of a disulfide bond, leading to different chemical properties.
The uniqueness of 2,2’-(Dithiobis(4,1-phenylene))diacetic acid lies in its disulfide bond, which imparts specific reactivity and applications, particularly in biological systems .
Properties
IUPAC Name |
2-[4-[[4-(carboxymethyl)phenyl]disulfanyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S2/c17-15(18)9-11-1-5-13(6-2-11)21-22-14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDPTDOTIPGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)SSC2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201358 | |
Record name | 2,2'-(Dithiobis(4,1-phenylene))diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-76-8 | |
Record name | 4,4'-Dithiobis(benzeneacetic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC38071 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1-diyl)diacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Dithiobis(4,1-phenylene))diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-DITHIOBIS(BENZENEACETIC ACID) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEJ54M5BCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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